molecular formula C13H17N3OS B6629157 1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methylpyrrolidin-3-ol

1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methylpyrrolidin-3-ol

Cat. No.: B6629157
M. Wt: 263.36 g/mol
InChI Key: CQFLITFESIVWTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methylpyrrolidin-3-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DMTP and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

DMTP has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DMTP has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis. In agriculture, DMTP has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. In material science, DMTP has been studied for its potential use in the development of organic electronic devices.

Mechanism of Action

The mechanism of action of DMTP is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. DMTP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. DMTP has also been shown to bind to and activate the peroxisome proliferator-activated receptor alpha (PPARα), a receptor that is involved in the regulation of lipid metabolism.
Biochemical and Physiological Effects:
DMTP has been shown to have anti-inflammatory, analgesic, and hypolipidemic effects in animal studies. DMTP has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. DMTP has also been shown to reduce pain and improve lipid metabolism in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using DMTP in lab experiments is its ability to inhibit the activity of COX-2 without affecting the activity of COX-1, an enzyme that is involved in the production of prostaglandins that protect the stomach lining. This makes DMTP a potential candidate for the development of anti-inflammatory drugs with fewer side effects. One limitation of using DMTP in lab experiments is its limited solubility in non-polar solvents, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on DMTP. One direction is the development of DMTP-based anti-inflammatory drugs with fewer side effects than current drugs. Another direction is the study of DMTP's potential applications in agriculture as a herbicide. Additionally, the development of DMTP-based organic electronic devices is another potential direction for future research.
In conclusion, DMTP is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis method of DMTP involves a multi-step process, and it has been studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on DMTP may lead to the development of new drugs, herbicides, and organic electronic devices.

Synthesis Methods

The synthesis of DMTP involves a multi-step process that includes the reaction of 2,6-dimethylthieno[2,3-d]pyrimidin-4-amine with 3-methylpyrrolidine-1-ol in the presence of a base such as potassium carbonate. This reaction results in the formation of DMTP as a white solid that is soluble in water and other polar solvents.

Properties

IUPAC Name

1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-3-methylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-8-9(2)18-12-10(8)11(14-7-15-12)16-5-4-13(3,17)6-16/h7,17H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFLITFESIVWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCC(C3)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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